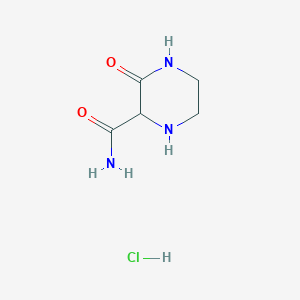

3-Oxopiperazine-2-carboxamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

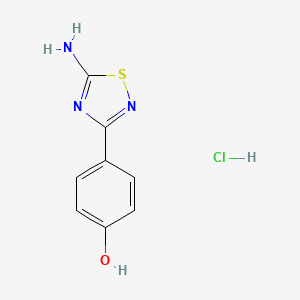

3-Oxopiperazine-2-carboxamide hydrochloride is a chemical compound with the CAS Number: 2402830-83-3 . It has a molecular weight of 179.61 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-Oxopiperazine-2-carboxamide hydrochloride is1S/C5H9N3O2.ClH/c6-4 (9)3-5 (10)8-2-1-7-3;/h3,7H,1-2H2, (H2,6,9) (H,8,10);1H . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in the compound.

Scientific Research Applications

Bicyclic Piperazine Mimetics and Drug Design

Bicyclic piperazines, including 5-Oxopiperazine-2-carboxamides, have been synthesized through the Castagnoli-Cushman reaction, presenting themselves as mimetics of peptide β-turns and serving as cores for drug design. These compounds, with high-Fsp3 values, offer novel ring-expanded versions not previously described, indicating potential in medicinal chemistry and drug discovery Usmanova et al., 2018.

Antimicrobial Activity of Pyridine Derivatives

Pyridine derivatives synthesized from 2-hydroxyethyl piperazine and 2,3-dichloropiperazine showed variable and modest antimicrobial activity against bacteria and fungi, indicating the therapeutic potential of piperazine derivatives in treating infections Patel et al., 2011.

Spirocyclic 2,6-Dioxopiperazine Derivatives

Chiral spirocyclic 2,6-dioxopiperazines have been synthesized from amino acid-derived alpha-quaternary alpha-amino nitriles, highlighting a methodology for generating compounds with potential biological activities, including novel tetracyclic indoline derivatives González-Vera et al., 2005.

GPIIb/IIIa Antagonists

2-Oxopiperazine derivatives have been evaluated for their ability to inhibit platelet aggregation without significantly prolonging bleeding time, suggesting their utility in the clinical treatment of thrombotic diseases. This highlights the therapeutic potential of oxopiperazine derivatives in cardiovascular diseases Kitamura et al., 2001.

Solid-Phase Synthesis of 2-Oxopiperazines

The solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines has been explored, presenting a methodology for generating diastereomerically pure compounds, which could have implications in the development of peptidomimetics and drug discovery Khan et al., 2002.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .

properties

IUPAC Name |

3-oxopiperazine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2.ClH/c6-4(9)3-5(10)8-2-1-7-3;/h3,7H,1-2H2,(H2,6,9)(H,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWZEMPMHHINMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655423.png)

![N-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2655425.png)

![2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide](/img/structure/B2655427.png)

![N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine](/img/structure/B2655434.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2655436.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide](/img/structure/B2655437.png)

![N-([1,1'-biphenyl]-2-yl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2655440.png)

![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid](/img/structure/B2655441.png)

![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2655443.png)